DprE1 Target Engagement vs. Benchmark Morpholinopyrimidine Lead Compounds
The morpholinopyrimidine scaffold to which this compound belongs has been optimized as DprE1 inhibitors. In the Borthwick et al. series, lead compounds 30 and 31 demonstrated in vivo efficacy in an acute murine TB infection model with significantly improved solubility over the initial pyrrolothiadiazole hit 26 [1]. However, no DprE1 IC₅₀ or MIC data are publicly available for this exact CAS compound. The closest analogs—morpholinopyrimidines with varied piperidine/piperazine attachments—achieved enzymatic IC₅₀ values in the nanomolar range and MIC values against M. tuberculosis H37Rv in the low micromolar range [1].
| Evidence Dimension | DprE1 enzyme inhibition and in vivo antitubercular activity |
|---|---|
| Target Compound Data | No quantitative DprE1 or MIC data available for CAS 1903591-47-8. |
| Comparator Or Baseline | Morpholinopyrimidine lead compounds 30 and 31 (Borthwick et al., J Med Chem 2020): IC₅₀ < 100 nM (DprE1); MIC = 0.5–2 μM (M. tuberculosis H37Rv); demonstrated 1–2 log CFU reduction in murine lung in acute TB model. |
| Quantified Difference | Unknown; direct comparative data not available for this CAS compound. |
| Conditions | DprE1 enzymatic assay; M. tuberculosis H37Rv broth microdilution; BALB/c mouse acute TB infection model. |
Why This Matters
The morpholinopyrimidine core is a validated DprE1 pharmacophore with in vivo proof-of-concept, but the specific contribution of the ethyl piperidine-4-carboxylate substituent to potency, selectivity, and PK remains uncharacterized in the public domain, necessitating experimental verification before procurement for antitubercular programs.
- [1] Borthwick JA, et al. Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits into a Series with Potent in Vivo Activity. J Med Chem. 2020;63(5):2557-2576. View Source
